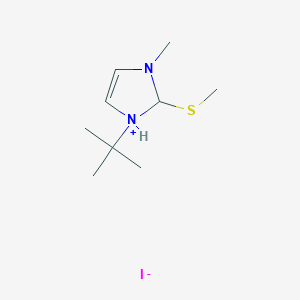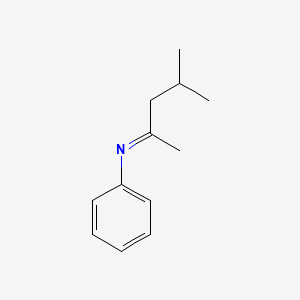
Methanone, (2-hydroxy-5-methylphenyl)(2-phenoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-hydroxy-5-methylphenyl)(2-phenoxyphenyl)- typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-hydroxy-5-methylbenzoyl chloride with 2-phenoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-hydroxy-5-methylphenyl)(2-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylbenzophenone derivatives.
Reduction: Formation of 2-hydroxy-5-methylphenylmethanol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Methanone, (2-hydroxy-5-methylphenyl)(2-phenoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of UV-absorbing materials and as a stabilizer in plastics and coatings.
Mechanism of Action
The mechanism of action of Methanone, (2-hydroxy-5-methylphenyl)(2-phenoxyphenyl)- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-hydroxyphenyl)phenyl-: Lacks the methyl group on the phenyl ring.
Methanone, (2-hydroxy-5-methoxyphenyl)phenyl-: Contains a methoxy group instead of a methyl group.
Methanone, (2-hydroxy-5-methylphenyl)phenyl-: Similar structure but without the phenoxy group.
Uniqueness
Methanone, (2-hydroxy-5-methylphenyl)(2-phenoxyphenyl)- is unique due to the presence of both hydroxy and phenoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61486-03-1 |
|---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(2-hydroxy-5-methylphenyl)-(2-phenoxyphenyl)methanone |
InChI |
InChI=1S/C20H16O3/c1-14-11-12-18(21)17(13-14)20(22)16-9-5-6-10-19(16)23-15-7-3-2-4-8-15/h2-13,21H,1H3 |
InChI Key |
GNYRMGFVZYCZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14577470.png)
![2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14577477.png)





![2-[(2-Bromocyclohept-2-en-1-yl)oxy]ethanol](/img/structure/B14577514.png)


![2-[4-(Diethylamino)phenoxy]cyclohexan-1-one](/img/structure/B14577525.png)
![2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14577526.png)


